4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-

Beschreibung

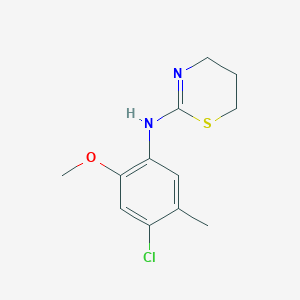

The compound 4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro- belongs to the 5,6-dihydro-4H-1,3-thiazin-2-amine class, characterized by a six-membered thiazine ring fused with an aromatic substituent. Its structure includes a 4-chloro-2-methoxy-5-methylphenyl group attached to the thiazin-2-amine core.

Eigenschaften

CAS-Nummer |

91766-97-1 |

|---|---|

Molekularformel |

C12H15ClN2OS |

Molekulargewicht |

270.78 g/mol |

IUPAC-Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |

InChI |

InChI=1S/C12H15ClN2OS/c1-8-6-10(11(16-2)7-9(8)13)15-12-14-4-3-5-17-12/h6-7H,3-5H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

ZHJQPLHOAYYVTI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1Cl)OC)NC2=NCCCS2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Reaction Parameters:

-

Solvent: Water (green solvent)

-

Temperature: 80–100°C (microwave heating)

A typical procedure involves heating equimolar quantities of 4-chloro-2-methoxy-5-methylbenzaldehyde , 2-bromovinyl acetate , and thiourea in water for 15–30 minutes under microwave irradiation. The reaction proceeds via Knoevenagel condensation followed by nucleophilic attack of thiourea and subsequent cyclization. Purification via recrystallization or column chromatography yields the product as a crystalline solid.

Mechanistic Insights:

-

Knoevenagel Adduct Formation: The arylaldehyde reacts with 2-bromovinyl acetate to form an α,β-unsaturated carbonyl intermediate.

-

Nucleophilic Addition: Thiourea attacks the β-position, generating a thioamide intermediate.

-

Cyclization: Intramolecular displacement of bromide closes the six-membered thiazine ring.

This method’s advantages include short reaction times and minimal byproducts. However, steric hindrance from the methoxy and methyl groups on the arylaldehyde may reduce yields compared to simpler substrates.

Palladium-Catalyzed Isocyanide Insertion

Palladium-catalyzed C–S cross-coupling provides an alternative route to functionalized thiazines. Source demonstrates the synthesis of 4-substituted imino-4H-benzo[d]thiazin-2-amines via isocyanide insertion into 2-bromophenylthioureas. Adapting this method, the target compound could be synthesized using 2-bromo-4-chloro-2-methoxy-5-methylphenylthiourea and cyclohexyl isocyanide under palladium catalysis.

Reaction Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2 equiv)

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by isocyanide insertion and reductive elimination to form the C–S bond. The resulting imino-thiazine intermediate undergoes hydrolysis to yield the primary amine.

Substrate Limitations:

-

Aromatic Thioureas: Reactions with aliphatic thioureas (e.g., cyclohexyl) proceed efficiently, but electron-deficient arylthioureas may require higher temperatures.

-

Isocyanide Scope: Bulky isocyanides (e.g., tert-butyl) often lead to lower yields due to steric clashes during insertion.

While this method enables precise control over substitution patterns, the need for air-sensitive catalysts and stringent anhydrous conditions may limit scalability.

Thiol-Involved Cascade Cyclization

A green synthesis route reported in Source utilizes a cascade reaction between thiols and 3-chloroisothiocyanates to construct dihydrothiazines. For the target compound, 4-chloro-2-methoxy-5-methylbenzenethiol would react with 3-chloropropyl isothiocyanate in a mixture of EtOH/H₂O (1:1) under basic conditions.

Optimized Protocol:

-

Base: K₂CO₃ (0.6 equiv)

-

Solvent: EtOH/H₂O (1:1)

-

Temperature: 80°C (microwave) or reflux (conventional)

The mechanism involves two sequential steps:

-

Thiol-Isothiocyanate Coupling: Nucleophilic attack of the thiol on the isothiocyanate forms a thiocarbamate.

-

Intramolecular Halogen Displacement: The chloride leaving group is displaced by the thiolate, closing the thiazine ring.

Microwave irradiation significantly enhances reaction efficiency, reducing completion times from hours to minutes. Gram-scale synthesis has been demonstrated, underscoring industrial applicability.

Cyclization of Halogenated Precursors

Classical cyclization strategies remain viable for thiazine synthesis. Source highlights the use of 3-chloropropyl isothiocyanate and 4-chloro-2-methoxy-5-methylaniline in a cyclocondensation reaction. The amine attacks the isothiocyanate, followed by intramolecular nucleophilic substitution to form the thiazine ring.

Representative Procedure:

Analyse Chemischer Reaktionen

Arten von Reaktionen

4H-1,3-Thiazin-2-amin-Derivate können verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung in Sulfoxide oder Sulfone unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reduktion des Thiazinrings unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen am aromatischen Ring oder am Thiazinring.

Übliche Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Sulfoxide und Sulfone: Aus Oxidationsreaktionen gebildet.

Reduzierte Thiazinderivate: Aus Reduktionsreaktionen gebildet.

Substituierte Thiazinderivate: Aus Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of 4H-1,3-thiazin-2-amine exhibit various biological activities, particularly in the context of neurodegenerative diseases and cancer treatment.

Neurodegenerative Disease Treatment

- BACE Inhibition : Compounds similar to 4H-1,3-thiazin-2-amine have been identified as potential inhibitors of β-secretase (BACE), an enzyme implicated in Alzheimer's disease. These compounds may help in reducing amyloid-beta peptide levels, which are associated with the pathogenesis of Alzheimer’s disease .

- Acetylcholinesterase Inhibition : Some studies have explored the acetylcholinesterase inhibitory activity of thiazine derivatives. Inhibiting this enzyme can enhance acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer’s patients .

Anticancer Properties

Research has shown that thiazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

- In Vitro Studies : Derivatives have been tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, demonstrating promising anticancer activity compared to standard treatments like cisplatin .

Case Studies

Several studies highlight the applications of 4H-1,3-thiazin-2-amine derivatives:

Wirkmechanismus

The mechanism of action of 4H-1,3-Thiazin-2-amine derivatives depends on their specific structure and target. Generally, these compounds interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism involves binding to the active site of the target, altering its function.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Xylazine: Well-characterized as an α2-agonist with sedative and analgesic effects. Its mechanism involves inhibition of norepinephrine release .

- N-(4-Ethoxyphenyl) : Higher molecular weight (236.33 g/mol) than xylazine but lacks reported activity, suggesting substituent position (para vs. ortho) critically impacts efficacy .

- N-Ethyl : Serves as a structural baseline; alkyl chains may reduce receptor affinity compared to aryl-substituted derivatives .

Limitations :

- No direct data exist for the target compound’s synthesis, activity, or safety.

Biologische Aktivität

The compound 4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro- (CAS No. 91766-97-1) belongs to the thiazine class of heterocyclic compounds. This class is characterized by the presence of sulfur and nitrogen atoms in a six-membered ring structure. The biological activities of this compound have garnered attention due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of the compound is , which indicates the presence of chlorine, methoxy, and methyl substituents that may influence its biological activity. The specific structure can be represented as follows:

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. Research indicates that it may exert antimicrobial effects by inhibiting bacterial cell wall synthesis and anticancer properties through the inhibition of certain kinases involved in cell signaling pathways. This leads to apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiazine derivatives, including those related to our compound. For instance:

-

Cytotoxicity Studies : In vitro tests have shown that thiazine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate significant potency against these cells.

These results suggest that modifications on the thiazine structure can enhance anticancer activity.

Compound IC50 (µg/mL) Cell Line 4e 5.36 MCF-7 4i 2.32 HepG2 - Mechanistic Insights : The mechanism involves cell cycle arrest at the G2/M phase and increased apoptotic markers such as Bax/Bcl-2 ratio and caspase levels, indicating a robust apoptotic pathway activation upon treatment with these compounds .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazines are known to interact with bacterial enzymes crucial for cell wall synthesis. Studies have shown that certain thiazine derivatives demonstrate significant antimicrobial activity against a range of pathogens, including resistant strains .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazine derivatives:

- In Vivo Studies : A study involving a xenograft model demonstrated that thiazine derivatives could effectively target tumor cells without significant toxicity to normal tissues. This highlights their potential as safer alternatives to conventional chemotherapeutics .

- Comparative Analysis : When compared with other classes of anticancer agents, thiazines exhibited unique mechanisms that allow them to overcome multidrug resistance often seen in cancer therapy .

Q & A

What are the optimal synthetic routes for preparing 4H-1,3-Thiazin-2-amine derivatives, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis of thiazin-2-amine derivatives typically involves cyclocondensation and functionalization steps. For example:

- Cyclization : Reacting hydrazide derivatives with thiocyanates (e.g., potassium thiocyanate) under acidic conditions (e.g., concentrated H₂SO₄) forms the thiadiazole or thiazine core .

- Functionalization : Aromatic aldehydes or chloroacetyl chloride can introduce substituents via nucleophilic substitution or cycloaddition, with ethanol or DMF as solvents and triethylamine as a base .

- Critical Factors : Temperature (e.g., 120°C for cyclization in POCl₃), solvent polarity, and stoichiometry of reagents significantly impact yield. For instance, iodine in KI/NaOH systems can mediate oxidative coupling for complex derivatives .

How can computational quantum chemistry optimize the reaction pathway for synthesizing this compound?

Level: Advanced

Methodological Answer:

Advanced computational approaches, such as:

- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) map transition states and intermediates to identify low-energy pathways .

- Machine Learning : Training models on experimental datasets (e.g., solvent effects, catalyst performance) predicts optimal conditions, reducing trial-and-error experimentation .

- Case Study : ICReDD integrates computational and experimental data to design reactions, achieving a 50% reduction in optimization time for similar heterocycles .

How do structural modifications (e.g., chloro, methoxy substituents) affect the compound’s electronic properties and reactivity?

Level: Advanced

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the thiazine ring, enhancing nucleophilic attack susceptibility. Methoxy (-OCH₃) groups donate electron density via resonance, altering redox potentials .

- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) hinder planarization of the thiazine ring, reducing conjugation and altering UV-Vis absorption spectra .

- Experimental Validation : Use cyclic voltammetry and DFT calculations to correlate substituent effects with HOMO-LUMO gaps .

What analytical techniques are essential for confirming the structure and purity of this compound?

Level: Basic

Methodological Answer:

- Spectroscopy :

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while LC-MS validates molecular weight .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .

How can researchers resolve contradictions in reported biological activities of structurally similar thiazin-2-amine derivatives?

Level: Advanced

Methodological Answer:

- Meta-Analysis : Compare datasets for analogs like xylazine (N-(2,6-dimethylphenyl)-substituted derivative), noting species-specific metabolic pathways (e.g., cytochrome P450 interactions) .

- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial activity) across labs to control variables like solvent (DMSO vs. saline) .

- QSAR Modeling : Quantify substituent contributions (e.g., Hammett σ values) to activity, identifying outliers due to assay conditions .

What strategies improve the stability of this compound under physiological conditions?

Level: Advanced

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the amine moiety to enhance plasma stability .

- Formulation : Encapsulate in liposomes or cyclodextrins to shield against pH-dependent degradation .

- Accelerated Stability Testing : Use Arrhenius kinetics (40–60°C, 75% RH) to predict shelf-life and identify degradation products via LC-MS .

How can statistical experimental design (DoE) optimize the synthesis scale-up process?

Level: Basic

Methodological Answer:

- Screening Designs : Plackett-Burman identifies critical factors (e.g., catalyst concentration, stirring rate) affecting yield .

- Response Surface Methodology (RSM) : Central composite design models non-linear interactions, maximizing yield while minimizing byproducts .

- Case Study : A 3² factorial design reduced reaction time by 30% for a similar thiadiazole synthesis by optimizing temperature and solvent ratios .

What are the challenges in elucidating the mechanism of action for this compound in biological systems?

Level: Advanced

Methodological Answer:

- Target Identification : Use affinity chromatography or click chemistry probes to isolate protein targets .

- Metabolite Profiling : HR-MS/MS identifies phase I/II metabolites in hepatocyte models, clarifying bioactivation pathways .

- Pathway Analysis : CRISPR-Cas9 knockout libraries screen for genes modulating cytotoxicity, linking structure to function .

How does the compound’s solubility profile impact its applicability in in vivo studies?

Level: Basic

Methodological Answer:

- Solubility Enhancement : Co-solvents (e.g., PEG 400) or micellar systems improve aqueous solubility for IP/IV administration .

- LogP Determination : Shake-flask method or HPLC-derived logP values predict membrane permeability (optimal range: 1–3) .

- In Silico Prediction : Tools like SwissADME estimate solubility and bioavailability from molecular descriptors .

What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.